molecular formula C10H10N2O B105759 Indole-3-acetamide CAS No. 879-37-8

Indole-3-acetamide

Cat. No. B105759
CAS RN: 879-37-8
M. Wt: 174.2 g/mol
InChI Key: ZOAMBXDOGPRZLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05684034

Procedure details

2-Ethyl-4-methoxy-alpha-oxo-1-(phenylmethyl)-1H-indole-3-acetamide. Oxalyl chloride (0.87 mL, 10 mmol) was added to 2.6 g (9.8 mmol) of 2-ethyl-4-methoxy-1-(phenylmethyl)-1H-indole in 25 mL of methylene chloride, the mixture stirred for 3 hours and concentrated at reduced pressure. The residue was redissolved in 25 mL of methylene chloride, anhydrous ammonia bubbled in for 0.25 hours and the mixture concentrated. The residue was stirred with ethyl acetate/water and the insoluble material filtered. The ethyl acetate from the filtrate was washed with brine, dried (MgSO4) and concentrated. The residue was washed with ether and combined with the filtered material above to give 1.19 g (36% yield) of 2-ethyl-4-methoxy-alpha-oxo-1-phenylmethyl)-1H-indole-3-acetamide, mp, 193°-199° C.
Name
2-Ethyl-4-methoxy-alpha-oxo-1-(phenylmethyl)-1H-indole-3-acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.87 mL
Type
reactant
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([C:3]1[N:4](CC2C=CC=CC=2)[C:5]2[C:10]([C:11]=1[C:12](=O)[C:13]([NH2:15])=[O:14])=[C:9](OC)[CH:8]=[CH:7][CH:6]=2)C.C(Cl)(=O)C(Cl)=O.C(C1N(CC2C=CC=CC=2)C2C(C=1)=C(OC)C=CC=2)C>C(Cl)Cl>[NH:4]1[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[C:11]([CH2:12][C:13]([NH2:15])=[O:14])=[CH:3]1

Inputs

Step One
Name
2-Ethyl-4-methoxy-alpha-oxo-1-(phenylmethyl)-1H-indole-3-acetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C=1N(C2=CC=CC(=C2C1C(C(=O)N)=O)OC)CC1=CC=CC=C1
Step Two
Name
Quantity
0.87 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
2.6 g
Type
reactant
Smiles
C(C)C=1N(C2=CC=CC(=C2C1)OC)CC1=CC=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was redissolved in 25 mL of methylene chloride
CUSTOM
Type
CUSTOM
Details
anhydrous ammonia bubbled in for 0.25 hours
Duration
0.25 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture concentrated
STIRRING
Type
STIRRING
Details
The residue was stirred with ethyl acetate/water
FILTRATION
Type
FILTRATION
Details
the insoluble material filtered
WASH
Type
WASH
Details
The ethyl acetate from the filtrate was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
The residue was washed with ether

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1C=C(C2=CC=CC=C12)CC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.19 g
YIELD: PERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.